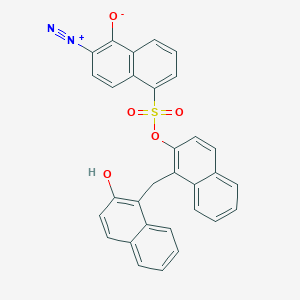

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Beschreibung

This compound is a complex naphthalene derivative featuring a hydroxynaphthylmethyl group linked to a naphthyl ester backbone, further substituted with a diazo-oxo-sulphonate moiety. Its structure integrates aromaticity (naphthalene rings), reactive diazo groups (N₂), and a sulphonate ester, making it chemically versatile.

Eigenschaften

CAS-Nummer |

2481-91-6 |

|---|---|

Molekularformel |

C31H20N2O5S |

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

2-diazonio-5-[1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-yl]oxysulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C31H20N2O5S/c32-33-27-15-14-23-24(31(27)35)10-5-11-30(23)39(36,37)38-29-17-13-20-7-2-4-9-22(20)26(29)18-25-21-8-3-1-6-19(21)12-16-28(25)34/h1-17H,18H2,(H-,34,35) |

InChI-Schlüssel |

YBCLDJLXKASHPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification to Form the Target Compound

The final step involves reacting the sulfonyl chloride intermediate with 1-((2-hydroxynaphthyl)methyl)-2-naphthol to form the sulphonate ester:

- The nucleophilic hydroxyl group of the 2-hydroxynaphthyl moiety attacks the sulfonyl chloride.

- This reaction typically occurs under controlled temperature and inert atmosphere to prevent diazo decomposition.

- The esterification yields 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate as the final product.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Diazotization of 2-amino-1-naphthalenesulfonic acid | NaNO2, acid, iodide catalyst, NaOCl/NaOH oxidizing agent, 20 °C, 2–4 h | 1,2-Naphthoquinone-2-diazide (aqueous dispersion) | High yield (90–95%) |

| 2 | Sulfonation with chlorosulfonic acid | Chlorosulfonic acid (5–10 mol/mol diazide), 40–70 °C, 1–4 h | Mixture of sulfonated and chlorosulfonated diazo compounds | >80% diazide consumption preferred |

| 3 | Conversion to sulfonyl chloride | Thionyl chloride or phosphorus pentachloride (0.8–5 mol), 40–70 °C, 1–3 h | 1,2-Naphthoquinone-2-diazo-4-sulfonyl chloride | Improves purity and yield |

| 4 | Esterification | 1-((2-hydroxynaphthyl)methyl)-2-naphthol, inert atmosphere, controlled temperature | Target sulphonate ester (final compound) | Requires careful handling to preserve diazo group |

Analyse Chemischer Reaktionen

1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The diazo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Major Products: Quinones, amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

The compound exhibits photochemical properties that make it suitable for studies involving light-induced reactions. Its diazo group is particularly reactive under UV light, facilitating the exploration of photochemical processes and mechanisms.

Organic Synthesis

Due to its reactive functional groups, this compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and electrophilic substitutions.

Biological Research

Research has indicated potential applications in biological systems, particularly in the study of enzyme interactions and drug development. The compound's structure allows it to interact with biological molecules, making it a candidate for further investigation in medicinal chemistry.

Analytical Chemistry

The compound can be employed as a reagent in analytical chemistry for the detection and quantification of other substances. Its unique properties enable it to form complexes with various analytes, enhancing sensitivity and specificity in analytical methods.

Case Study 1: Photochemical Behavior

A study investigated the photochemical behavior of 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate under UV irradiation. The results demonstrated that the compound undergoes significant structural changes upon exposure to light, leading to the formation of reactive intermediates that could be harnessed for synthetic applications.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers utilized this compound as a starting material to synthesize novel naphthalene derivatives. The reactions were optimized to yield high purity products, showcasing the compound's utility as a versatile building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sodium 1,2-Naphthoquinonediazide-5-Sulfonate

- Structure: Contains a diazonaphthoquinone core with a sodium sulphonate group.

- Key Differences : Lacks the hydroxynaphthylmethyl-naphthyl ester backbone present in the target compound.

- Applications : Widely used in photoresists due to its photoreactivity; decomposes under UV light to generate carboxylic acid, enabling solubility changes in resist films .

- Reactivity : The sodium salt enhances water solubility, unlike the sulphonate ester in the target compound, which may exhibit lower polarity.

Sodium 6-Hydroxy-5-(Phenylazo)-2-Naphthalenesulfoniate

- Structure : Features an azo group (-N=N-) instead of a diazo-oxo group.

- Key Differences : The phenylazo group imparts stability and color, making it suitable as a food pigment (e.g., tartrazine analogs) .

- Applications : Primarily used in dyes and pigments, contrasting with the diazo group’s role in photochemical reactions.

5,6-Diaminonaphthalene-1-Sulfonamide Hydrochloride

- Structure: Substituted with amino (-NH₂) groups and a sulfonamide instead of diazo and ester groups.

- Safety : Classified as hazardous under GHS guidelines, requiring strict handling protocols .

6-Diazo-5,6-Dihydro-5-Oxo-1-Naphthalenesulfonyl Chloride

- Structure : Contains a sulfonyl chloride (-SO₂Cl) group instead of a sulphonate ester.

- Key Differences : The sulfonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling covalent bonding in polymer synthesis .

- Applications : Intermediate in synthesizing photoactive polymers or dyes, differing from the ester’s role in controlled release or solubility modulation.

Comparative Data Table

Research Findings and Implications

- Photochemical Reactivity: The target compound’s diazo group likely undergoes photolytic decomposition, akin to sodium 1,2-naphthoquinonediazide-5-sulfonate, producing acidic byproducts that alter material solubility .

- Thermal Stability : Sulphonate esters (target compound) are generally more thermally stable than sulfonyl chlorides but less reactive in crosslinking reactions .

Biologische Aktivität

The compound 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate , commonly referred to as a naphthalene derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and literature.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple naphthalene rings and a diazo group. The molecular formula is , indicating the presence of sulfonate and hydroxyl functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 366.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Antioxidant Activity

Research indicates that naphthalene derivatives exhibit significant antioxidant properties . The presence of hydroxyl groups enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that these compounds can inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of related naphthol derivatives, it was found that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. The mechanism involves the suppression of the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .

Anticancer Potential

Preliminary studies suggest that naphthalene derivatives may possess anticancer properties . For instance, certain analogs have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) indicates that modifications at specific positions on the naphthalene ring can enhance cytotoxicity against various cancer types.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | , |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | , |

Case Study 1: Inhibition of Inflammatory Response

A study conducted on murine macrophages demonstrated that a derivative similar to our compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation. The results showed a marked decrease in nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) expression, highlighting the compound's potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines revealed that modifications to the naphthalene structure could lead to increased cytotoxicity. One particular derivative was found to reduce cell viability by over 70% at concentrations lower than those typically used for chemotherapeutic agents, suggesting a promising avenue for further research into its anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves multi-step organic reactions. For example, diazo group introduction may follow protocols similar to those used for disodium azo-sulfonate derivatives, where coupling reactions under controlled pH (e.g., 8–10) and temperature (0–5°C) are critical to prevent premature decomposition . Characterization requires orthogonal techniques:

- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.

- Structural confirmation : H/C NMR to verify naphthyl and diazo group positions, and FT-IR for sulphonate (S=O stretch at ~1200 cm) and hydroxyl (broad peak ~3400 cm) groups.

- Crystallinity : X-ray diffraction for solid-state structure elucidation .

Q. How should this compound be handled and stored to maintain stability?

- Answer : The diazo group is light- and thermally sensitive. Recommendations include:

- Storage : In amber vials under inert gas (N or Ar) at –20°C.

- Handling : Use light-protected glassware and avoid prolonged exposure to moisture.

- Solubility : Pre-dissolve in anhydrous DMSO or DMF for biological assays, as aqueous solubility may vary with pH .

Q. What analytical techniques are suitable for assessing purity and degradation products?

- Answer :

- HPLC-DAD/MS : Monitor degradation (e.g., diazo bond cleavage) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to detect intermediates.

- Spectrophotometry : UV-Vis scans (200–400 nm) to identify chromophore shifts caused by structural changes .

Advanced Research Questions

Q. How does the stability of this compound vary under experimental conditions (pH, temperature, light)?

- Answer : Systematic stability studies are essential. Design experiments as follows:

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; analyze via HPLC for degradation products.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

- Photostability : Expose to UV light (254 nm) and measure half-life using kinetic modeling.

- Key finding : Diazo groups degrade rapidly in acidic conditions (pH < 4) or under UV exposure, forming naphthoquinone derivatives .

Q. What in vitro and in vivo models are appropriate for toxicity assessment?

- Answer : Prioritize models based on exposure routes (oral, dermal, inhalation) and systemic effects (hepatic, renal):

-

In vitro : HepG2 cells for hepatotoxicity screening (IC via MTT assay); primary keratinocytes for dermal irritation.

-

In vivo : Rodent models (rats/mice) following OECD guidelines (e.g., acute oral toxicity, 28-day repeated dose).

-

Key endpoints : Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .

Health Outcome Recommended Assay Hepatic Effects ALT/AST levels, liver histopathology Renal Effects Serum creatinine, urinalysis Dermal Irritation Draize test (OECD 404)

Q. How can researchers reconcile contradictions in toxicity data between studies?

- Answer : Contradictions often arise from methodological variability. Mitigation strategies include:

- Standardized protocols : Adhere to OECD or EPA guidelines for dose regimens and exposure routes.

- Meta-analysis : Pool data from multiple studies, adjusting for covariates (species, sex, age).

- Mechanistic studies : Use transcriptomics/proteomics to identify biomarkers of effect (e.g., oxidative stress pathways) .

Q. What strategies optimize the compound’s reactivity in cross-coupling or photodynamic applications?

- Answer : The diazo group’s reactivity can be tuned via:

- Co-catalysts : Use Cu(I) or Pd(0) to enhance coupling efficiency with aryl halides.

- Light activation : Employ LED arrays (450–500 nm) to trigger selective bond cleavage.

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates during photochemical reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Answer : Solubility varies with solvent polarity and pH. Resolve discrepancies by:

- Standardized testing : Use the shake-flask method (USP <1174>) at 25°C.

- pH-solubility profile : Measure solubility in buffered solutions (pH 1–13).

- Co-solvency studies : Evaluate PEG-400 or cyclodextrins for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.